molecular formula C11H11ClF3NO B12089165 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine

3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine

Cat. No.: B12089165
M. Wt: 265.66 g/mol
InChI Key: KFQYERSOKNIIFT-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a phenoxy group bearing chlorine and trifluoromethyl substituents at the 2- and 5-positions, respectively. Pyrrolidine’s conformational flexibility may further modulate biological activity compared to rigid aromatic systems.

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenoxy]pyrrolidine

InChI

InChI=1S/C11H11ClF3NO/c12-9-2-1-7(11(13,14)15)5-10(9)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2

InChI Key

KFQYERSOKNIIFT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution Approach

This method involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with a pyrrolidine derivative containing a leaving group (e.g., halide or sulfonate) at the 3-position. Key steps include:

  • Deprotonation of Phenol : The phenol is activated using a base such as potassium carbonate or triethylamine to generate a phenoxide ion, enhancing nucleophilicity.

  • Substitution Reaction : The phenoxide attacks a 3-halopyrrolidine (e.g., 3-bromopyrrolidine) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–120°C).

Example Protocol :

  • Combine 2-chloro-5-(trifluoromethyl)phenol (1 equiv), 3-bromopyrrolidine (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.

  • Heat at 120°C for 6–8 hours under nitrogen.

  • Isolate the product via extraction and column chromatography.

Challenges : Competing side reactions, such as elimination or hydrolysis of the trifluoromethyl group, necessitate strict temperature control and anhydrous conditions.

Mitsunobu Reaction-Based Synthesis

The Mitsunobu reaction offers a reliable pathway for ether formation under milder conditions, leveraging azodicarboxylates (e.g., DIAD) and triphenylphosphine (PPh₃) to mediate the coupling of phenol and pyrrolidine.

Procedure :

  • Dissolve 2-chloro-5-(trifluoromethyl)phenol (1 equiv), pyrrolidin-3-ol (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).

  • Stir at 0°C to room temperature for 12–24 hours.

  • Purify via aqueous workup and silica gel chromatography.

Advantages : High regioselectivity and compatibility with heat-sensitive substrates.

Coupling Reactions Using Activating Agents

Activating agents such as 1,1′-thiocarbonyldiimidazole (TCDI) facilitate direct coupling between phenols and amines. Adapted from Sfp-PPTase inhibitor synthesis, this method avoids harsh conditions:

Steps :

  • Activation : Treat 2-chloro-5-(trifluoromethyl)phenol with TCDI in dichloromethane to form an intermediate thiocarbonate.

  • Coupling : React the intermediate with pyrrolidine in the presence of a base (e.g., triethylamine) at room temperature.

  • Isolation : Extract with organic solvents and concentrate under reduced pressure.

Yield Optimization : Excess pyrrolidine (1.5–2 equiv) and prolonged reaction times (24–48 hours) improve conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventBoiling Point (°C)Reaction Efficiency (%)Key Observations
DMF15375High polarity accelerates substitution but may degrade trifluoromethyl groups.
Dichloromethane4068Mild conditions preserve functionality but slow kinetics.
THF6682Ideal for Mitsunobu reactions; balances polarity and volatility.

Elevating temperatures (>100°C) in DMF enhance reaction rates but risk decomposition, whereas THF at 25–40°C ensures safer progress.

Role of Catalysts and Bases

  • Triethylamine : Neutralizes HCl byproducts in substitution reactions, preventing acid-mediated degradation.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in coupling reactions, reducing reaction times by 30–50%.

  • Potassium Carbonate : Provides sustained basicity in polar solvents, favoring phenoxide formation.

Analytical Characterization and Purity Assessment

  • NMR Spectroscopy :

    • ¹H NMR : Resonances at δ 3.5–3.7 ppm (pyrrolidine CH₂) and δ 7.2–7.8 ppm (aromatic protons) confirm structure.

    • ¹⁹F NMR : A singlet near δ -60 ppm verifies the trifluoromethyl group.

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >98% purity, with retention times of 12–14 minutes.

Challenges and Alternative Methodologies

  • Trifluoromethyl Stability : Strong acids/bases or prolonged heating above 120°C can hydrolyze CF₃ to COOH.

  • Alternative Routes :

    • Ullmann Coupling : Copper-catalyzed coupling of 3-iodopyrrolidine and phenol derivatives, though limited by iodide availability.

    • Enzymatic Methods : Emerging biocatalytic approaches for enantioselective synthesis, yet scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Research indicates that 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine exhibits notable biological activity, particularly in modulating biological pathways through interactions with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and increasing binding affinity to various molecular targets.

Drug Discovery

This compound has been identified as a promising candidate in drug discovery due to its potential for enzyme inhibition and receptor binding. Studies have shown that it can effectively inhibit certain biological pathways, making it relevant for developing therapeutics targeting conditions such as cancer and infectious diseases .

Synthesis Techniques

The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine typically involves multi-step reactions that may include the use of continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Industrial Relevance

In industrial settings, this compound can serve as a building block for synthesizing more complex pharmaceutical compounds, making it valuable for large-scale production processes .

Anticancer Activity

A study focusing on the anticancer properties of similar compounds demonstrated that derivatives with trifluoromethyl groups exhibited significant growth-inhibitory effects against various cancer cell lines, including colon carcinoma . This suggests that 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine may also possess similar properties, warranting further investigation.

Antimicrobial Properties

Preliminary research indicates that compounds with structural similarities to 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine may exhibit antimicrobial activity due to enhanced interactions with biological membranes. This potential was highlighted in studies evaluating the antimicrobial efficacy of related compounds against various pathogens .

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical to its physicochemical and biological properties. Below is a comparative analysis with two compounds from the evidence:

Table 1: Key Structural and Functional Comparisons

Parameter 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine Pyridalyl (EPA 295149) Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Core Structure Pyrrolidine ring Dichlorophenyl ether + pyridyloxy propyl ether Pyridine ring with ester
Substituents 2-Cl, 5-CF₃ on phenoxy group 2,6-Cl, 3,3-dichloroallyloxy, 5-CF₃-pyridyloxy 3-Cl, 5-CF₃, methyl carboxylate
Molecular Formula C₁₁H₁₁ClF₃NO (hypothetical) C₁₈H₁₄Cl₄F₃NO₃ C₈H₅ClF₃NO₂
Key Functional Groups Ether, pyrrolidine, CF₃, Cl Ether, allyloxy, pyridine, CF₃, Cl Ester, pyridine, CF₃, Cl
Applications Not explicitly reported (potential insecticide) Insecticide (EPA-registered) Research intermediate

Structural Flexibility vs. Rigidity

  • Pyridine vs. Pyrrolidine : Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate utilizes a pyridine ring, offering aromaticity and electron-withdrawing effects distinct from pyrrolidine’s saturated nitrogen ring.

Substituent Effects

  • Trifluoromethyl (CF₃) : All three compounds feature CF₃ groups, which enhance metabolic stability and hydrophobicity. However, its position varies: para to Cl in the target compound vs. meta in Pyridalyl’s pyridyloxy group .
  • Chlorine Placement: The target compound’s 2-Cl substituent may sterically hinder rotation of the phenoxy group, whereas Pyridalyl’s 2,6-Cl arrangement creates a symmetrical, planar structure .

Research Findings and Limitations

  • Synthetic Challenges: Introducing CF₃ and Cl substituents onto phenoxy-pyrrolidine requires precise regioselective methods, contrasting with Pyridalyl’s well-established industrial synthesis .
  • Toxicity Profile : Pyridalyl’s EPA registration includes low mammalian toxicity (LD₅₀ > 5,000 mg/kg) , but the target compound’s pyrrolidine moiety may raise concerns about amine-related reactivity.

Biological Activity

3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine is C11_{11}H11_{11}ClF3_3NO, with a molecular weight of approximately 265.66 g/mol. The compound features a pyrrolidine ring and a phenoxy group that is substituted with chlorine and trifluoromethyl groups. The presence of the trifluoromethyl group significantly enhances lipophilicity, which is crucial for biological activity as it facilitates membrane penetration and receptor binding.

Research indicates that 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine interacts with specific enzymes or receptors, potentially modulating various biological pathways. The trifluoromethyl group not only increases lipophilicity but also improves the compound's binding affinity to molecular targets, making it a candidate for drug development aimed at enzyme inhibition and receptor modulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which is a common mechanism for therapeutic agents. For instance, the incorporation of trifluoromethyl groups in similar compounds has been shown to enhance their potency against various targets, including those involved in neurotransmitter uptake and cancer cell proliferation .

Anticancer Potential

Preliminary studies have demonstrated that 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine exhibits anticancer activity against several human cancer cell lines. The compound’s effectiveness was evaluated using IC50_{50} values, which indicate the concentration required to inhibit cell growth by 50%. These values suggest that the compound may outperform established chemotherapeutics in specific contexts .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidineC12_{12}H13_{13}ClF3_3NOSimilar structure with piperidine instead of pyrrolidine.
3-Chloro-2-phenoxy-5-(trifluoromethyl)pyridineC12_{12}H7_{7}ClF3_3NOContains a pyridine ring; used in similar applications.
Methyl (R)-2-(4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenoxy)propionateC14_{14}H14_{14}ClF3_3NO4_4Different functional groups; used in agricultural chemicals.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with compounds containing trifluoromethyl groups. For example, a study on various derivatives showed that those with the trifluoromethyl group had enhanced inhibitory effects on enzymes involved in inflammation and cancer progression .

Additionally, the structure-activity relationship (SAR) analysis indicates that modifications to the phenoxy and pyrrolidine moieties can lead to significant changes in biological activity, suggesting avenues for further research and development .

Q & A

Q. What are the recommended synthetic routes for 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine, and what factors influence reaction yield?

  • Methodological Answer : A common approach involves nucleophilic aromatic substitution (SNAr) between pyrrolidine and 2-chloro-5-(trifluoromethyl)phenol derivatives. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their ability to stabilize intermediates .
  • Catalysis : Potassium carbonate or cesium fluoride can improve yields by deprotonating the phenol and activating the aryl chloride .
  • Temperature : Reactions typically proceed at 80–120°C, with prolonged heating (>12 hours) required for high conversions .
    Data Note : Yields for analogous trifluoromethylpyridine syntheses range from 50–85% under optimized conditions .

Q. Which spectroscopic techniques are optimal for characterizing 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group (δ60\delta \approx -60 ppm for 19F^{19}\text{F}) and pyrrolidine ring protons (δ1.83.5\delta \approx 1.8–3.5 ppm for 1H^{1}\text{H}) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular formula (e.g., [M+H]+ for C11H12ClF3NO\text{C}_{11}\text{H}_{12}\text{ClF}_3\text{NO}, expected m/z290.05m/z \approx 290.05) .
  • HPLC-Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .

Q. What initial bioactivity screening approaches are suitable for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or phosphatases due to the pyrrolidine moiety’s potential as a hydrogen-bond donor .
  • Cellular Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Computational Docking : Prioritize targets via molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: reference analogous compounds in ).

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare studies using tools like PRISMA, focusing on variables such as assay conditions (e.g., pH, serum concentration) .
  • SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Cl with F) to isolate electronic vs. steric effects .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysis (e.g., BINAP-metal complexes) to induce stereocenter formation during pyrrolidine ring functionalization .
  • Chromatographic Resolution : Employ chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA/IB) for enantiomer separation .
  • Circular Dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

Q. How can computational methods enhance structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts (software: MOE, Schrödinger) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses (e.g., GROMACS) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for trifluoromethyl or chloro substitutions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :
  • Reaction Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and identify side reactions (e.g., hydrolysis of trifluoromethyl groups) .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent, catalyst ratio) and identify critical parameters .
  • Reproducibility Checks : Replicate literature procedures with strict control of moisture/oxygen levels (Schlenk line techniques) .

Methodological Tables

Technique Application Key Parameters Reference
Reverse-phase HPLCPurity assessmentColumn: C18, 5 µm; Mobile phase: ACN/H2O (70:30)
Asymmetric CatalysisEnantioselective synthesisCatalyst: Ru-BINAP; ee >90%
Molecular DockingTarget identificationSoftware: AutoDock Vina; ΔG ≤ -8 kcal/mol

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